

structural and functional properties of LIH383

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Compound of Interest

Compound Name: LIH383

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An In-depth Technical Guide to **LIH383**: A Novel Modulator of the Opioid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIH383 is a potent and selective synthetic octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Developed by researchers at the Luxembourg Institute of Health (LIH), this molecule presents a novel mechanism of action for modulating the endogenous opioid system.[1][2] Unlike traditional opioids that directly activate classical opioid receptors, **LIH383** targets ACKR3, a receptor that functions as a scavenger of endogenous opioid peptides.[3][4][5] By binding to ACKR3, **LIH383** inhibits this scavenging activity, thereby increasing the bioavailability of endogenous opioids to interact with their classical receptors. This potentiation of the natural pain-relief and mood-regulating pathways offers a promising therapeutic strategy for pain, depression, and potentially even cancer, with a reduced risk of the side effects associated with conventional opioid therapies.[2][6]

Structural and Functional Properties

LIH383 is a synthetic octapeptide with the amino acid sequence Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH₂ (FGGFMRRK-NH₂).[1] It was derived from the endogenous opioid peptide adrenorphin.[3]

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C45H72N16O8S	[3]
Molar Mass	997.24 g·mol ⁻¹	[3]
IUPAC Name	(2S)-6-amino-2-[[[(2S)-2-[[[(2S)-2-[[[(2S)-2-[[2-[[2-[[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide	[3]
SMILES	CSCC--INVALID-LINK--N)C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--C(=O)N">C@@HNC(=O)--INVALID-LINK--NC(=O)CNC(=O)CNC(=O)--INVALID-LINK--N	[3]
CAS Number	2866266-58-0	[3]

Functional Activity: Quantitative Data

LIH383 is a highly potent and selective agonist of ACKR3. Its primary functional effect is the induction of β -arrestin recruitment to ACKR3 without initiating typical G protein signaling pathways.[7]

Ligand	Receptor	Assay Type	EC50 (nM)	Reference
LIH383	Human ACKR3	β -arrestin recruitment	0.61	[1][7]
LIH383	Mouse ACKR3	β -arrestin recruitment	Equivalent to human	[1]
CXCL12	Human ACKR3	β -arrestin recruitment	1.2	[1]
CXCL11	Human ACKR3	β -arrestin recruitment	2.2	[1]
Adrenorphin	ACKR3	β -arrestin recruitment	Comparable to classical opioid receptors	[1]
Adrenorphin (Y1F variant)	ACKR3	β -arrestin recruitment	10-fold increase in potency vs. WT	[1]

No significant activation or inhibition by **LIH383** was observed on other opioid or chemokine receptors at concentrations up to 3 μ M.[1]

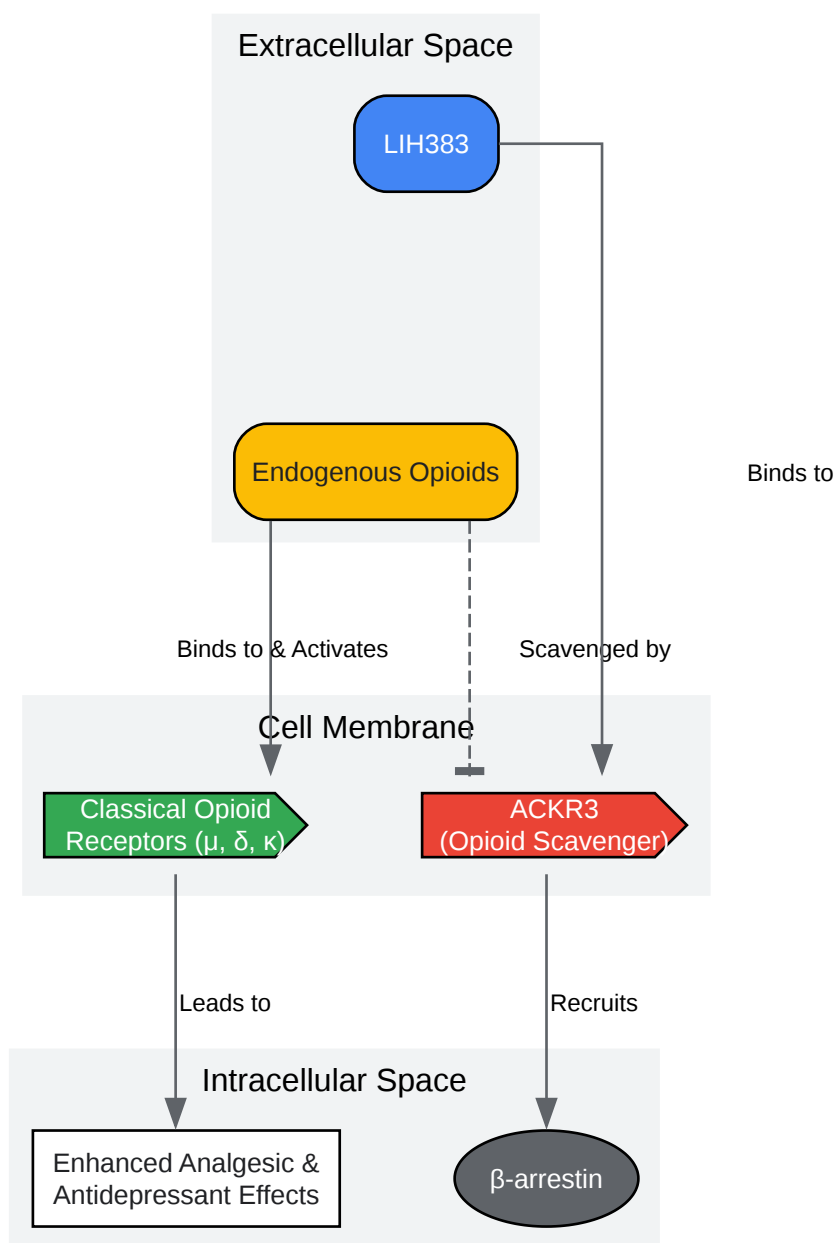
Mechanism of Action and Signaling Pathway

LIH383 exerts its effects through a unique mechanism that modulates the endogenous opioid system.

- Binding to ACKR3: **LIH383** acts as a high-affinity agonist for the atypical chemokine receptor ACKR3.[3]
- Induction of β -arrestin Recruitment: Upon binding, **LIH383** induces the recruitment of β -arrestin to ACKR3.[1][7] This is a key signaling event for ACKR3, which is an intrinsically biased receptor that preferentially signals through β -arrestin rather than G proteins.[8]
- Inhibition of Opioid Scavenging: ACKR3 functions as a scavenger receptor for a broad spectrum of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin.

[3][4] By binding to ACKR3, **LIH383** competitively inhibits the binding and subsequent internalization of these endogenous opioids.

- Increased Bioavailability of Endogenous Opioids: By blocking the scavenging function of ACKR3, **LIH383** increases the concentration of endogenous opioid peptides in the extracellular space.
- Potentiation of Classical Opioid Receptor Signaling: The elevated levels of endogenous opioids are then free to bind to and activate classical opioid receptors (μ , δ , and κ), leading to enhanced analgesic and antidepressant effects.[2]



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Caption: **LIH383** binds to ACKR3, preventing the scavenging of endogenous opioids and enhancing their effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **LIH383**.

β-Arrestin Recruitment Assay

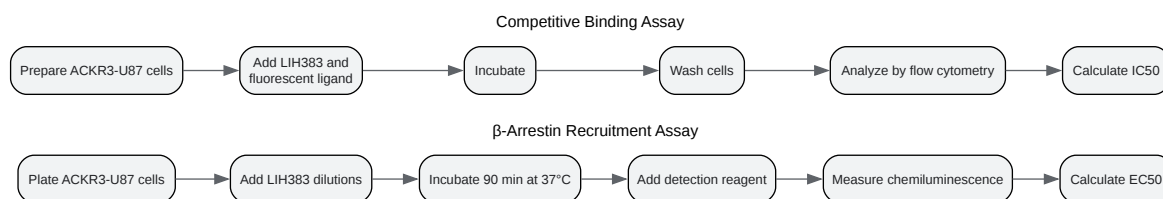
This assay is used to determine the potency and efficacy of **LIH383** in inducing β-arrestin recruitment to ACKR3.

- Cell Line: U87 glioblastoma cells stably expressing human ACKR3.
- Assay Principle: The assay is based on enzyme fragment complementation (e.g., DiscoverX PathHunter). The ACKR3 receptor is tagged with a ProLink (PK) fragment, and β-arrestin is tagged with an Enzyme Acceptor (EA) fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
- Protocol:
 - Cell Plating: Plate ACKR3-expressing U87 cells in white, 96-well microplates and incubate overnight.
 - Compound Preparation: Prepare serial dilutions of **LIH383** and control compounds in assay buffer.
 - Compound Addition: Add the diluted compounds to the cells.
 - Incubation: Incubate the plates for 90 minutes at 37°C.
 - Detection: Add the detection reagent containing the chemiluminescent substrate.
 - Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
 - Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Competitive Binding Assay

This assay is used to assess the ability of **LIH383** to compete with a known ligand for binding to ACKR3.

- Cell Line: U87 cells expressing ACKR3.
- Principle: This assay measures the displacement of a fluorescently labeled ACKR3 ligand by unlabeled **LIH383**.
- Protocol:
 - Cell Preparation: Harvest ACKR3-expressing U87 cells and resuspend them in binding buffer.
 - Compound and Ligand Preparation: Prepare serial dilutions of unlabeled **LIH383**. The fluorescently labeled ligand (e.g., CXCL12-AF647) is used at a fixed concentration.
 - Incubation: Incubate the cells with the unlabeled competitor (**LIH383**) and the fluorescently labeled ligand.
 - Washing: Wash the cells to remove unbound ligands.
 - Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the cell-bound fluorescent ligand.
 - Data Analysis: The decrease in MFI with increasing concentrations of **LIH383** indicates competitive binding. The data can be used to calculate the inhibitory concentration (IC₅₀).



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Caption: Workflow for key in vitro assays used to characterize **LIH383**.

Structure-Activity Relationship (SAR)

The development of **LIH383** was based on a structure-activity relationship study of the octapeptide adrenorphin (YGGFMRRV-NH₂).^[1] Key modifications that led to the discovery of **LIH383** include:

- **Y1F Substitution:** Replacing Tyrosine at position 1 with Phenylalanine resulted in a 10-fold increase in potency for ACKR3 and a significant decrease in affinity for classical opioid receptors.^[1]
- **C-terminal Modifications:** The introduction of positively charged residues (Arginine and Lysine) at the C-terminus was found to be crucial for high-potency binding to ACKR3.

Therapeutic Potential

The unique mechanism of action of **LIH383** positions it as a promising candidate for several therapeutic applications:

- **Pain and Depression:** By potentiating the body's natural pain-relieving and mood-elevating mechanisms, **LIH383** could offer a safer alternative to conventional opioids, potentially mitigating the risk of addiction and other adverse effects.^{[2][6]}
- **Cancer:** ACKR3 is overexpressed in several types of cancer, including glioblastoma and breast cancer, where it is associated with tumor growth and metastasis.^[6] As a modulator of ACKR3, **LIH383** holds promise for cancer therapy.^[6]

Conclusion

LIH383 is a first-in-class ACKR3 agonist with a novel mechanism of action that indirectly modulates the opioid system. Its high potency and selectivity, coupled with its ability to enhance endogenous opioid signaling, make it a valuable research tool and a promising lead compound for the development of new therapeutics for pain, depression, and cancer. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

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